3-(3-Chloro-4-methylphenyl)-5-methoxybenzoic acid
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Overview
Description
3-(3-Chloro-4-methylphenyl)-5-methoxybenzoic acid is an organic compound with a complex structure, featuring both chloro and methoxy substituents on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common route includes the initial formation of 3-chloro-4-methylphenylboronic acid, followed by a Suzuki coupling reaction with 5-methoxybenzoic acid. The reaction conditions often require a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-(3-Hydroxy-4-methylphenyl)-5-methoxybenzoic acid.
Reduction: 3-(4-Methylphenyl)-5-methoxybenzoic acid.
Substitution: 3-(3-Amino-4-methylphenyl)-5-methoxybenzoic acid or 3-(3-Mercapto-4-methylphenyl)-5-methoxybenzoic acid.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-5-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methylphenyl isocyanate
- 3-Chloro-4-methylphenylboronic acid
- 3-Chloro-4-methylphenylamine
Uniqueness
3-(3-Chloro-4-methylphenyl)-5-methoxybenzoic acid is unique due to the presence of both chloro and methoxy groups on the benzoic acid core, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of properties that can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-3-4-10(8-14(9)16)11-5-12(15(17)18)7-13(6-11)19-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGTUPVMRISWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690307 |
Source
|
Record name | 3'-Chloro-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-63-1 |
Source
|
Record name | 3'-Chloro-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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